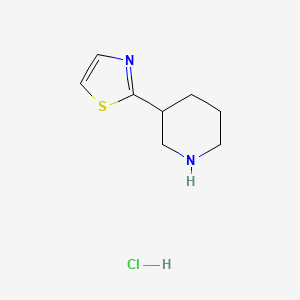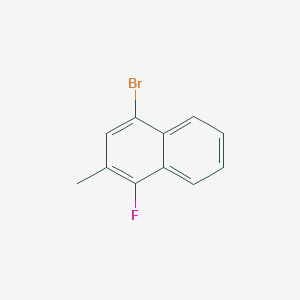
4-Bromo-1-fluoro-2-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Bromo-1-fluoro-2-methylnaphthalene is a chemical compound with the molecular formula C11H8BrF . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and has gained significant interest in various research fields due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 fluorine atom . The molecular weight is 239.08 g/mol .Physical And Chemical Properties Analysis
This compound is a solid compound . It has unique properties that make it of interest in various research fields. The exact physical and chemical properties are not detailed in the search results.科学的研究の応用
4-Bromo-1-fluoro-2-methylnaphthalene has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals and agrochemicals, and it is used as a reagent in organic synthesis. It is also used in the synthesis of polymers, dyes, and other materials. This compound is also used in the synthesis of fluorescent probes for studying biological systems.
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Bromo-1-fluoro-2-methylnaphthalene might also interact with various biological targets.
Mode of Action
Brominated compounds often undergo nucleophilic substitution reactions . In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. This could potentially result in changes to the target molecule’s structure and function.
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 23908 suggests that it could potentially be absorbed and distributed in the body. The presence of bromine and fluorine atoms might also influence its metabolic stability and excretion.
Result of Action
Given the potential for nucleophilic substitution reactions , the compound could potentially alter the structure and function of its target molecules, leading to various downstream effects.
実験室実験の利点と制限
4-Bromo-1-fluoro-2-methylnaphthalene has several advantages for lab experiments. It is a relatively stable compound, and it is easily synthesized. It is also relatively non-toxic, and it can be used in a variety of experiments. However, there are some limitations to using this compound in lab experiments. It is a halogenated compound, and it can be difficult to handle and store. It is also relatively expensive, and it can be difficult to obtain.
将来の方向性
There are several potential future directions for 4-Bromo-1-fluoro-2-methylnaphthalene. It could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the development of new fluorescent probes for studying biological systems. It could also be used in the synthesis of new polymers and dyes. Finally, it could be used in the development of new drugs for the treatment of various diseases.
合成法
4-Bromo-1-fluoro-2-methylnaphthalene is synthesized by a reaction between 4-bromo-1-fluoronaphthalene and 2-methylnaphthalene. The reaction is catalyzed by a Lewis acid such as aluminum trichloride, and the reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically carried out at a temperature of around 150°C, and the reaction is complete in approximately two hours.
Safety and Hazards
The safety data sheet for 4-Bromo-1-fluoro-2-methylnaphthalene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
生化学分析
Biochemical Properties
4-Bromo-1-fluoro-2-methylnaphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds . This compound’s interactions with enzymes and proteins are crucial for its role in catalyzing specific biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, it has been observed to impact gene expression, leading to changes in the production of specific proteins that are essential for cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can participate in oxidation-reduction reactions, where it undergoes chemical transformations mediated by enzymes such as cytochrome P450 . These interactions can influence the overall metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
特性
IUPAC Name |
4-bromo-1-fluoro-2-methylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPOCMCUVUHCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

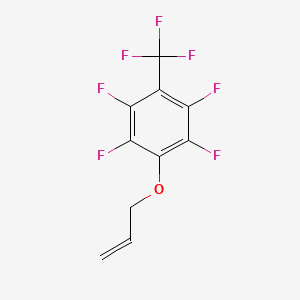
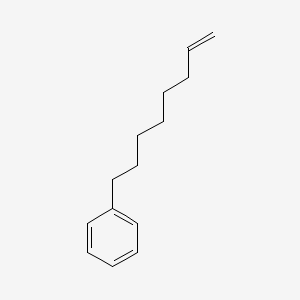
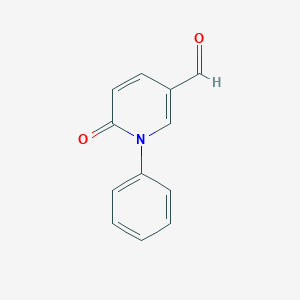
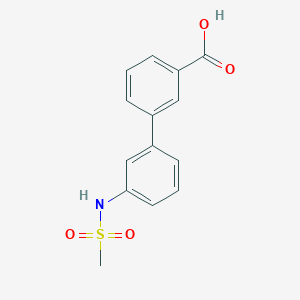
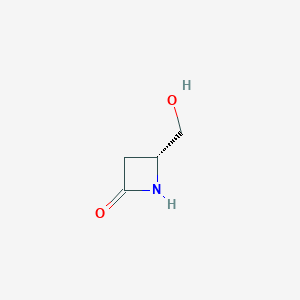
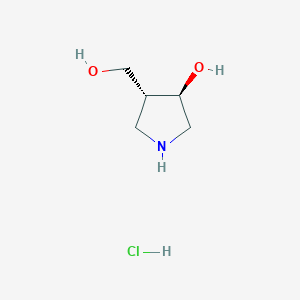
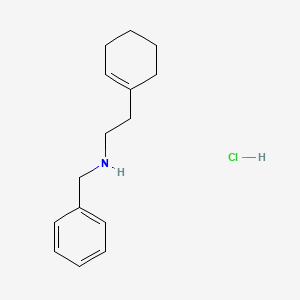
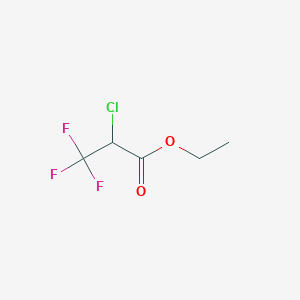
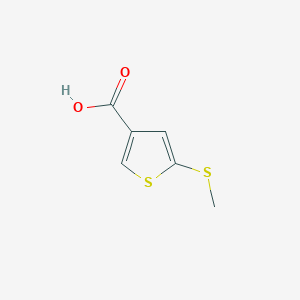
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)

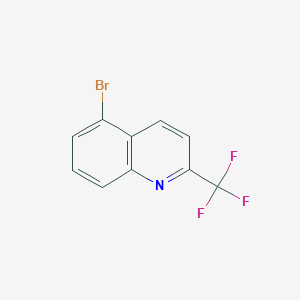
![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)
